molecular formula C10H11Cl2N3S B11078903 2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide

2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide

Cat. No.: B11078903
M. Wt: 276.18 g/mol
InChI Key: JQXKFGBOUMZTHL-NTEUORMPSA-N
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Description

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA is a chemical compound characterized by the presence of a thiourea group attached to a propylideneamino moiety, which is further substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA typically involves the reaction of 2,4-dichlorophenylpropylideneamine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas or ureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and as a therapeutic for other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA can be compared with other similar compounds, such as:

The uniqueness of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N3S

Molecular Weight

276.18 g/mol

IUPAC Name

[(E)-1-(2,4-dichlorophenyl)propylideneamino]thiourea

InChI

InChI=1S/C10H11Cl2N3S/c1-2-9(14-15-10(13)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H3,13,15,16)/b14-9+

InChI Key

JQXKFGBOUMZTHL-NTEUORMPSA-N

Isomeric SMILES

CC/C(=N\NC(=S)N)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(=NNC(=S)N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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